molecular formula C21H20ClN3O3S B2923095 1-(4-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone CAS No. 886953-06-6

1-(4-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone

Cat. No. B2923095
CAS RN: 886953-06-6
M. Wt: 429.92
InChI Key: PTCPBWVKFPQXSO-UHFFFAOYSA-N
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Description

This compound is a thiazole derivative . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Pharmacology: Anti-Inflammatory Properties

In pharmacology, thiazole derivatives have been studied for their anti-inflammatory properties . The compound could potentially inhibit cyclooxygenases (COX-1 and COX-2), which are enzymes involved in the inflammatory process. By inhibiting these enzymes, the compound could reduce inflammation and serve as a therapeutic agent for inflammatory diseases.

Antimicrobial and Antifungal Applications

Thiazole compounds have demonstrated significant antimicrobial and antifungal activities . This suggests that our compound could be developed into new antimicrobial drugs that target a variety of pathogenic microorganisms, offering an alternative to traditional antibiotics and helping to combat antibiotic resistance.

Antitumor and Cytotoxic Activity

Some thiazole derivatives have shown potent effects on human tumor cell lines, indicating their potential use in cancer therapy . The compound could be investigated for its cytotoxicity against cancer cells, providing a basis for developing new antineoplastic drugs.

Neuroprotective Effects

Thiazoles are known to have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases . The compound might play a role in the synthesis of neurotransmitters or protect neural tissue from damage, contributing to research in neurological health.

Biotechnology: Quorum Sensing Inhibitors

In biotechnology, thiazole derivatives have been explored as quorum sensing inhibitors . Quorum sensing is a communication system used by bacteria to coordinate behavior. Inhibiting this process can prevent the formation of biofilms and reduce bacterial virulence, making it a promising field for developing new strategies against bacterial infections.

Materials Science: Polymer Synthesis

Thiazole derivatives can be used in materials science for the synthesis of polymers with specific properties . The compound could be incorporated into polymeric materials to enhance their functionality, such as increasing UV resistance or improving mechanical strength.

Future Directions

Thiazole derivatives have shown promising results in various fields of medicinal chemistry . Future research could focus on the design and development of new thiazole derivatives with enhanced biological activities and lesser side effects .

Mechanism of Action

Target of Action

Compounds with a similar thiazole structure have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been reported to interact with their targets in a variety of ways, often leading to changes in cellular function . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Thiazoles are known to affect a wide range of pathways due to their diverse biological activities . For instance, they can influence the synthesis of neurotransmitters such as acetylcholine .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the compound’s bioavailability.

Result of Action

Thiazole derivatives have been reported to exhibit a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of the compound in various solvents could affect its distribution and availability in different environments . .

properties

IUPAC Name

1-[4-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S/c1-13(26)14-3-5-15(6-4-14)20(27)24-9-11-25(12-10-24)21-23-18-17(28-2)8-7-16(22)19(18)29-21/h3-8H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCPBWVKFPQXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone

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